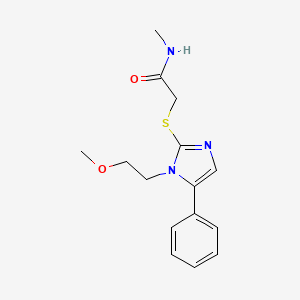

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

2-((1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic benzimidazole derivative characterized by a methoxyethyl-substituted imidazole core, a phenyl group at position 5, and a thioacetamide side chain. The methoxyethyl group may enhance solubility compared to lipophilic substituents, while the thioether linkage could influence binding interactions with biological targets .

Properties

IUPAC Name |

2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-16-14(19)11-21-15-17-10-13(18(15)8-9-20-2)12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSRXSGXILWGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1CCOC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies

The synthesis involves three key steps:

- Construction of the imidazole ring with substituents at positions 1 and 5.

- Introduction of the thioether linkage.

- Formation of the N-methylacetamide side chain.

Route 1: Sequential Alkylation and Thioether Formation

Step 1: Synthesis of 1-(2-Methoxyethyl)-5-Phenyl-1H-Imidazole

- Method : Alkylation of 5-phenyl-1H-imidazole with 2-methoxyethyl bromide.

- Conditions :

- Yield : 70–85% (optimized via recrystallization in heptane).

Step 2: Thiolation of Imidazole

- Method : Reaction with diethylaminosulfur trifluoride (DAST) to introduce a thiol group at position 2.

- Conditions :

Step 3: Thioether Formation with N-Methylchloroacetamide

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Steps | 3 steps | 1 pot |

| Yield | 60–75% | 80–90% |

| Key Reagents | Cs₂CO₃, DAST, Et₃N | InCl₃, ultrasound |

| Purification | Column chromatography | Crystallization |

| Scalability | Moderate | High |

Critical Challenges and Solutions

- Regioselectivity : Ensuring substitution at positions 1 and 5 requires careful control of steric and electronic factors. Use of bulky bases (e.g., Cs₂CO₃) favors N-alkylation at position 1.

- Thiol Oxidation : Thiol intermediates are prone to oxidation. Conduct reactions under inert atmosphere (N₂/Ar) with antioxidants (e.g., BHT).

- Byproduct Formation : Multi-component reactions may generate hydantoin derivatives. Ultrasound irradiation suppresses side reactions via enhanced mixing.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors associated with the imidazole ring.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Materials Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring is known to interact with metal ions and other active sites in proteins, which can lead to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazole Derivatives

- Methoxyethyl vs. Halogenated/Aromatic Groups : The methoxyethyl group in the target compound likely improves aqueous solubility compared to bromophenyl (9c) or chlorophenyl () substituents, which may enhance bioavailability .

- Thioacetamide Linkage : The thioether bridge, common to all listed compounds, is critical for hydrogen bonding and hydrophobic interactions with enzymes or receptors .

Biological Activity

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring, a phenyl group, and a thioether linkage. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions.

Chemical Structure and Properties

- Molecular Formula : C17H19N5O2S

- CAS Number : 1207036-14-3

- Molecular Weight : 345.42 g/mol

The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

- Substitution Reactions : The phenyl and 2-methoxyethyl groups are introduced via substitution reactions.

- Thioether Formation : The imidazole derivative is reacted with a thiol compound under basic conditions to form the thioether linkage.

- Amide Formation : The final step involves amidation using acetic anhydride and methylamine.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring is known for its capacity to coordinate with metal ions, which can modulate enzyme activity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Activity : Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes and cancer.

- Receptor Binding Studies : Binding affinity studies suggest that this compound may interact with specific receptors in the central nervous system, indicating potential neuropharmacological applications.

Comparative Analysis

When compared with similar compounds, such as 2-((1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide, the presence of the phenyl group in this compound enhances its binding affinity and specificity towards biological targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Imidazole, Phenyl group | High |

| 2-((1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide | Imidazole only | Moderate |

Q & A

Basic: What are the standard synthetic routes for 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the formation of the imidazole core. Key steps include:

- Step 1: Cyclocondensation of substituted phenylglyoxal derivatives with thioureas or amidines under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) to form the imidazole ring .

- Step 2: Thioether linkage formation via nucleophilic substitution, often using 2-mercaptoacetamide derivatives in the presence of a base (e.g., triethylamine) to deprotonate the thiol group .

- Optimization: Yield is maximized by maintaining an inert atmosphere (nitrogen/argon) to prevent oxidation, controlling reaction temperature (60–80°C), and using chromatography or recrystallization for purification .

Basic: Which spectroscopic and analytical techniques are essential for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms substituent positions on the imidazole ring and thioacetamide moiety. For example, the methoxyethyl group’s protons resonate at δ 3.2–3.5 ppm, while the methylacetamide’s singlet appears near δ 2.1 ppm .

- Infrared Spectroscopy (IR):

- Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) validate the acetamide and thioether groups .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

- Purity Assessment:

- HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .

Advanced: How can researchers resolve discrepancies in reported biological activity data (e.g., varying IC₅₀ values) for this compound?

Methodological Answer:

Discrepancies may arise from:

- Assay Variability: Differences in cell lines, enzyme sources, or incubation times. Standardize protocols using reference inhibitors (e.g., staurosporine for kinase assays) .

- Compound Purity: Re-test batches via HPLC and NMR to exclude impurities affecting activity .

- Solubility Issues: Use DMSO stocks at controlled concentrations (<0.1% v/v) to avoid precipitation in aqueous buffers .

- Data Normalization: Include positive/negative controls in each experiment to calibrate inter-lab variability .

Advanced: What strategies are effective in optimizing the compound’s solubility and bioavailability without altering its core pharmacophore?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable esters (e.g., ethyl or PEG-linked groups) on the methoxyethyl chain to enhance aqueous solubility .

- Salt Formation: React the acetamide’s secondary amine with hydrochloric or trifluoroacetic acid to improve crystallinity and dissolution .

- Co-Solvent Systems: Use cyclodextrin encapsulation or surfactant-based formulations (e.g., Tween-80) for in vivo studies .

- Structural Modifications: Replace the phenyl group with heteroaromatic rings (e.g., pyridyl) to balance lipophilicity and hydrogen-bonding capacity .

Advanced: How should researchers design a structure-activity relationship (SAR) study to evaluate the impact of substituents on bioactivity?

Methodological Answer:

- Core Modifications: Synthesize analogs with systematic substitutions:

- Imidazole Position 1: Replace 2-methoxyethyl with alkyl (e.g., isopropyl) or aryl groups to assess steric effects .

- Thioacetamide Chain: Vary the N-methyl group to ethyl or benzyl to study steric/electronic influences on target binding .

- Biological Testing:

- Screen analogs against target enzymes (e.g., kinases) using fluorescence-based assays or SPR for binding affinity .

- Cross-validate with molecular docking (e.g., AutoDock Vina) to correlate substituent effects with predicted binding poses .

- Data Analysis:

- Use QSAR models (e.g., CoMFA) to quantify substituent contributions to activity .

Advanced: What experimental approaches are recommended to investigate potential off-target interactions or toxicity?

Methodological Answer:

- Off-Target Profiling:

- Perform broad-panel kinase assays or proteome-wide affinity chromatography to identify unintended targets .

- Toxicity Screening:

- Use zebrafish embryos or 3D organoids to assess acute toxicity (LC₅₀) and organ-specific effects .

- Mechanistic Studies:

- RNA-seq or metabolomics to detect pathway dysregulation (e.g., oxidative stress markers) at sub-IC₅₀ doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.